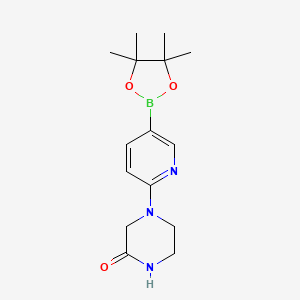

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester

Description

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at position 3 with a boronic acid pinacol ester and at position 6 with a 3-oxopiperazine moiety. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical intermediates in pharmaceuticals and materials science .

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(18-9-11)19-8-7-17-13(20)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFUXLGPLZVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).

Protodeboronation: Protic solvents (e.g., methanol, water), catalysts (e.g., palladium or nickel complexes).

Scientific Research Applications

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Notes:

- 3-Oxopiperazine vs. Piperidine/Piperazinyl Groups : The 3-oxopiperazine group in the target compound provides a ketone oxygen for hydrogen bonding, unlike the saturated piperidine () or Boc-piperazinyl () analogs. This enhances interactions with biological targets such as enzymes or receptors .

- Ethyl vs. Ureido Substituents: The ethyl group in 6-ethylpyridine-3-boronic acid PE () offers steric bulk without polarity, while the 3-ethylureido group () introduces hydrogen-bond donor/acceptor capacity, useful in kinase inhibitor design.

Reactivity in Suzuki-Miyaura Coupling

Boronic acid pinacol esters are widely used in Suzuki-Miyaura reactions due to their stability and ease of handling. Key differences in reactivity arise from electronic and steric effects of substituents:

- Steric Hindrance : Bulky substituents (e.g., Boc-piperazinyl in ) may reduce coupling efficiency. The 3-oxopiperazine group is moderately bulky but less obstructive than tert-butyl-protected analogs.

- Yields: While direct yield data for the target compound is unavailable, analogs like 3-(6-aminopyridin-3-yl)-imidazo[1,2-b]pyridazin-6-amine () achieved 90% yield under similar Suzuki conditions, suggesting comparable efficiency for the target compound.

Stability and Handling

- Storage : Most pinacol esters, including the target compound, require storage at 0–6°C under inert conditions (). The 3-oxopiperazine group may introduce hygroscopicity, necessitating desiccated storage.

- Toxicity: Limited data exist, but boronic acids are generally handled with standard precautions (gloves, ventilation). Piperazine derivatives may require additional toxicity screening .

Commercial Availability and Cost

- Pricing : While exact pricing for the target compound is unavailable, analogs range from €102/g (6-ethylpyridine-3-boronic acid PE, ) to €554/500mg (3-ethylureido analog, ). Piperazinyl derivatives (e.g., ) are typically more expensive due to multi-step synthesis.

- Suppliers : Major suppliers include Combi-Blocks (), CymitQuimica (), and Thermo Scientific ().

Biological Activity

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis. This article explores the biological activity of this compound, providing insights into its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name: tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate . Its molecular formula is with a molecular weight of approximately 315.24 g/mol. The compound features a boronic acid moiety, which is crucial for its reactivity in various chemical reactions.

The biological activity of boronic acids and their esters often stems from their ability to interact with diols and other nucleophiles. In particular, this compound can form reversible covalent bonds with serine and cysteine residues in proteins, affecting enzyme activity and protein-protein interactions. This property is particularly significant in the context of drug design, as it allows for selective targeting of specific biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to induce cell death in multiple cancer lines through proteasome inhibition.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : The compound has potential as an inhibitor for certain enzymes involved in metabolic processes. For example, its ability to inhibit glycosidases and proteases has been documented, which may lead to applications in treating diseases related to enzyme dysfunction.

Case Studies

Several studies highlight the efficacy of boronic acid pinacol esters in biological applications:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of boronic acid derivatives, including those structurally related to this compound. Results indicated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 μM.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF7 |

| Compound B | 15 | HeLa |

| Compound C | 5 | A549 |

- Study 2 : Another investigation focused on the antimicrobial properties of boronic esters found that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibiotics.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Targeted Therapy : Due to its selective binding capabilities, this compound could be utilized in targeted therapies for cancer treatment.

- Antibiotic Development : With rising antibiotic resistance, compounds like this could serve as templates for new antimicrobial agents.

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm the boronic ester moiety (4.4–6.0 ppm for pinacol methyl groups) and piperazine/pyridine protons. NMR typically shows a peak near 30 ppm for boronic esters .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical MW: ~331.22 g/mol for CHBNO) and fragmentation patterns .

- Infrared Spectroscopy (IR): Identify B-O stretching (~1340 cm) and carbonyl (C=O) signals (~1650 cm) from the oxopiperazine group .

- Melting Point Analysis: Compare observed mp (e.g., 100–114°C for analogous compounds) with literature values, noting potential discrepancies due to polymorphism or impurities .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester, considering electronic and steric effects?

Answer:

Optimization strategies:

- Catalyst Selection: Use Pd(dppf)Cl or Pd(PPh) (0.5–2 mol%) for improved turnover. Evidence shows higher yields (94%) with XPhos-based catalysts in THF/water systems .

- Electronic Effects: The electron-deficient pyridine ring enhances electrophilicity of the boron center, favoring coupling with electron-rich aryl halides. Adjust base strength (e.g., KPO vs. NaCO) to balance reactivity and side reactions .

- Steric Considerations: The 3-oxopiperazine group may hinder coupling with bulky substrates. Pre-complexation with Lewis acids (e.g., Mg(OTf)) can mitigate steric hindrance .

- Reaction Monitoring: Use TLC or in situ NMR to track boronic ester consumption and optimize reaction time .

Basic: What are the critical storage conditions for maintaining the stability of this compound?

Answer:

- Temperature: Store at –20°C under inert gas (Ar/N) to prevent hydrolysis of the boronic ester .

- Moisture Control: Use desiccants (e.g., molecular sieves) in sealed containers. Hydrolysis to boronic acid is indicated by broadening NMR peaks .

- Light Sensitivity: Protect from UV exposure to avoid degradation of the oxopiperazine moiety. Amber glass vials are recommended .

Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?

Answer:

- Reproducibility Checks: Repeat synthesis and purification (e.g., column chromatography with EtOAc/hexane gradients) to ensure consistency .

- Polymorphism Analysis: Perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify crystalline forms affecting mp .

- Cross-Validation: Compare NMR data with analogs (e.g., 1-Boc-tetrahydropyridine boronic esters) to confirm structural assignments .

- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., deboronation or piperazine oxidation) that may alter physical properties .

Advanced: What computational approaches can predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine and boron centers .

- Molecular Dynamics (MD): Simulate interactions with Pd catalysts to assess steric effects of the 3-oxopiperazine group .

- Docking Studies: Model binding to enzymes (e.g., proteases) for drug discovery applications, leveraging the boronic acid’s affinity for serine residues .

- Solvent Effects: Use COSMO-RS to predict solubility in reaction media (e.g., THF vs. dioxane) .

Basic: What is the role of the pinacol ester group in enhancing the compound’s utility in cross-coupling reactions?

Answer:

- Stabilization: The pinacol ester protects the boronic acid from protodeboronation and oxidation, improving shelf life .

- Solubility: Increases lipophilicity, enhancing solubility in organic solvents (e.g., THF, dioxane) for homogeneous reactions .

- Reactivity: Facilitates transmetalation in Suzuki-Miyaura couplings by acting as a leaving group after base activation .

Advanced: How can researchers mitigate competing side reactions (e.g., deboronation) during functionalization of this boronic ester?

Answer:

- Base Optimization: Use mild bases (e.g., KCO) instead of strong bases (e.g., NaOH) to minimize deboronation .

- Low-Temperature Conditions: Perform reactions at 0–25°C to reduce thermal degradation .

- Additives: Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative pathways .

- In Situ Monitoring: Track boronic ester integrity via NMR or LC-MS to terminate reactions before significant degradation .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Protease Inhibition: The boronic acid moiety acts as a transition-state analog, targeting serine proteases (e.g., thrombin, proteasome) .

- Kinase Targeting: The pyridine-oxopiperazine scaffold mimics ATP-binding sites in kinase inhibitors .

- Biolabeling: Use as a -labeling precursor for PET imaging via isotope exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.